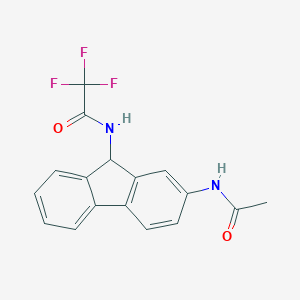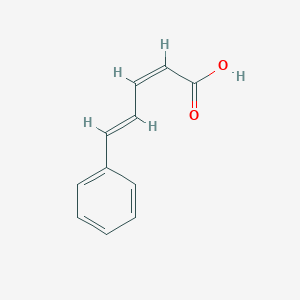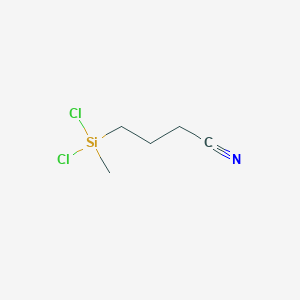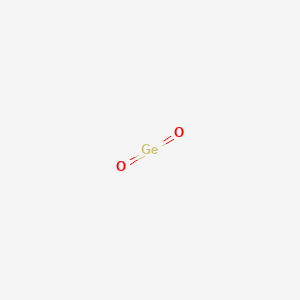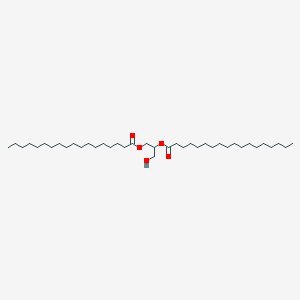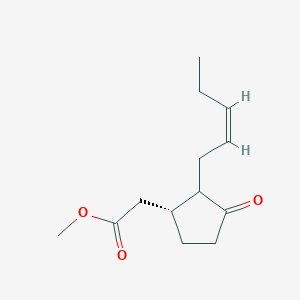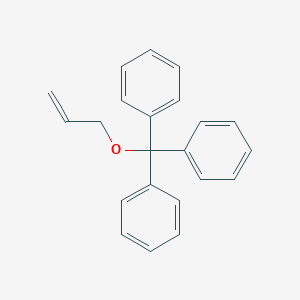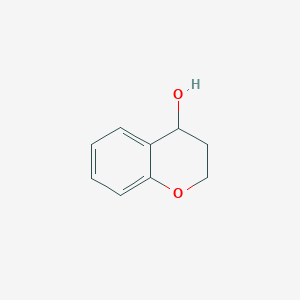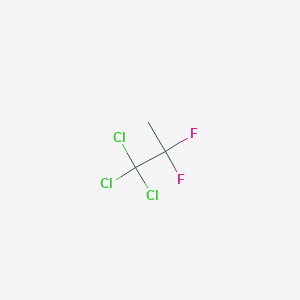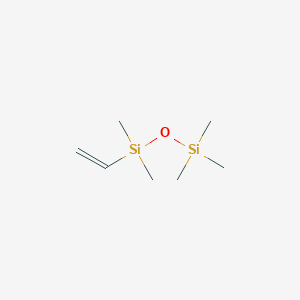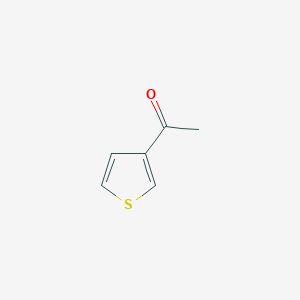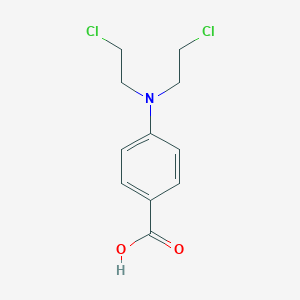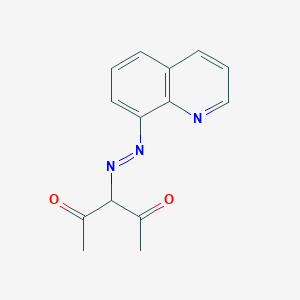
2,4-Pentanedione, 3-(8-quinolinylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-(8-quinolinylazo)-, commonly known as Quinoline Yellow, is a synthetic organic compound that is widely used as a food coloring agent. It is chemically classified as an azo dye, which means it contains a nitrogen-nitrogen double bond (azo group) in its molecular structure. Quinoline Yellow is a yellow to orange powder that is soluble in water and ethanol. It is commonly used in food products such as beverages, confectionery, bakery, and dairy products. However, its use is not limited to the food industry, as it has also found applications in scientific research.
Mécanisme D'action
The mechanism of action of Quinoline Yellow is based on its ability to undergo a reversible redox reaction. The azo group in its molecular structure can be reduced to form a hydrazine derivative, which can then be oxidized back to the original azo form. This redox reaction results in a change in the color of the dye, which makes it useful as a pH indicator. In addition, the reduction of Quinoline Yellow can lead to the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA.
Effets Biochimiques Et Physiologiques
Quinoline Yellow has been shown to have both beneficial and detrimental effects on biological systems. It has been reported to have antioxidant properties, which can protect against oxidative stress-induced damage. However, it has also been shown to have cytotoxic effects on various cell lines, including liver, kidney, and lung cells. In addition, Quinoline Yellow has been reported to cause DNA damage and mutagenicity in bacterial and mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Quinoline Yellow is its high sensitivity as a pH indicator, which makes it useful for the detection of small changes in pH. It is also relatively easy to synthesize and purify, which makes it accessible for use in various lab experiments. However, one of the limitations of Quinoline Yellow is its potential toxicity, which can affect the accuracy and reproducibility of experimental results. In addition, its use as a food coloring agent can lead to contamination of lab samples, which can affect the validity of the results.
Orientations Futures
There are several future directions for the use of Quinoline Yellow in scientific research. One potential application is in the development of biosensors for the detection of various analytes, such as glucose, cholesterol, and metal ions. Another potential direction is in the study of the photophysical properties of azo dyes, which can lead to the development of new materials for optoelectronic devices. In addition, the investigation of the cytotoxic and genotoxic effects of Quinoline Yellow can provide insights into its potential use as an anticancer agent.
Méthodes De Synthèse
Quinoline Yellow is synthesized by the diazotization of 8-aminoquinoline followed by coupling with 2,4-pentanedione. The reaction produces a yellow-orange precipitate, which is then filtered and dried to obtain the final product. The purity of the product is determined by thin-layer chromatography and UV-Vis spectroscopy.
Applications De Recherche Scientifique
Quinoline Yellow has found various applications in scientific research. It is commonly used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions. It has also been used as a model compound for the study of the photophysical properties of azo dyes. In addition, Quinoline Yellow has been used in the development of biosensors for the detection of glucose and cholesterol.
Propriétés
Numéro CAS |
1456-56-0 |
|---|---|
Nom du produit |
2,4-Pentanedione, 3-(8-quinolinylazo)- |
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
3-(quinolin-8-yldiazenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9(18)13(10(2)19)17-16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,13H,1-2H3 |
Clé InChI |
IXWTUGLUEGKANR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
Autres numéros CAS |
1456-56-0 |
Synonymes |
3-(8-Quinolylazo)-2,4-pentanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



